

# Technical Monograph: 4-Hydroxy Propafenone-d5 Hydrochloride[1][2]

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## Compound of Interest

Compound Name:	4-Hydroxy Propafenone-d5 Hydrochloride
CAS No.:	1189863-32-8
Cat. No.:	B563528

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## Executive Summary & Chemical Identity

**4-Hydroxy Propafenone-d5 Hydrochloride** is a stable isotope-labeled (SIL) analog of 4-hydroxy propafenone, a structural isomer of the major propafenone metabolite (5-hydroxy propafenone). In drug metabolism and pharmacokinetics (DMPK), this deuterated compound serves as a critical Internal Standard (IS) for the precise quantification of propafenone metabolites using LC-MS/MS.

Its primary utility lies in isomer differentiation. While 5-hydroxy propafenone is the pharmacologically active CYP2D6 metabolite, the 4-hydroxy isomer (often present as a minor metabolite or process impurity) shares identical mass transitions. Therefore, the use of a specific, high-purity SIL-IS is mandatory to validate chromatographic separation and prevent overestimation of the active metabolite.

## Physicochemical Profile

Property	Specification
Chemical Name	1-[4-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(phenyl-d5)-propan-1-one Hydrochloride
CAS Number	1189863-32-8 (labeled); 86383-31-5 (unlabeled base)
Molecular Formula	C <sub>21</sub> H <sub>23</sub> D <sub>5</sub> ClNO <sub>4</sub>
Molecular Weight	398.94 g/mol
Salt Form	Hydrochloride (HCl)
Isotopic Purity	≥ 99% deuterated forms (d5)
Solubility	Soluble in Methanol, DMSO, and Water (slightly)

## Structural Architecture & Isomerism

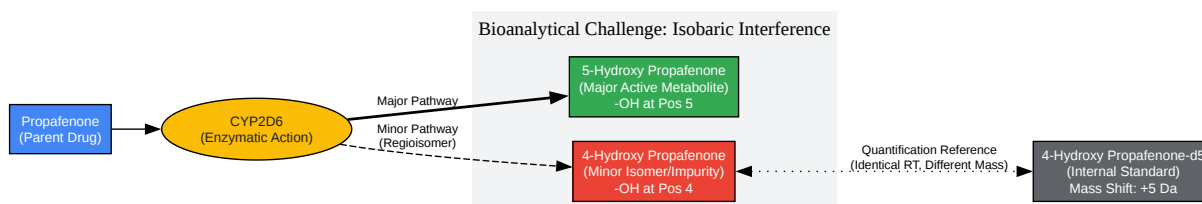
To understand the significance of this reagent, one must distinguish it from the parent drug and its major metabolite. Propafenone metabolism is regioselective.

- Parent Drug (Propafenone): 1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one.<sup>[1][2]</sup>
- Major Metabolite (5-Hydroxy): Hydroxylation occurs at the C5 position of the propiophenone ring (para to the ether linkage).
- Target Analyte (4-Hydroxy): Hydroxylation occurs at the C4 position of the propiophenone ring.

Deuterium Labeling Logic: The -d5 label is typically incorporated into the terminal phenyl ring of the 3-phenylpropanoyl moiety. This location is metabolically stable against dealkylation (unlike the N-propyl chain), ensuring the mass shift is retained during ionization and fragmentation.

## Visualization: Structural Relationships

The following diagram illustrates the structural divergence between the major metabolite and the 4-hydroxy isomer.



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Figure 1: Metabolic divergence of Propafenone showing the structural relationship between the major 5-OH metabolite and the 4-OH isomer.

## Bioanalytical Application: LC-MS/MS Protocol

Objective: rigorous quantification of 4-hydroxy propafenone in human plasma using 4-Hydroxy Propafenone-d5 HCl as the Internal Standard.

## Mechanistic Rationale

In electrospray ionization (ESI+), both 4-OH and 5-OH propafenone produce a protonated precursor ion

at  $m/z \sim 358$ . Separation relies entirely on chromatography. The d5-IS (

$m/z 363$ ) co-elutes perfectly with the 4-OH analyte, correcting for matrix effects and ionization suppression that might differ slightly at the retention time of the 5-OH isomer.

## Sample Preparation (Protein Precipitation)

Note: Solid Phase Extraction (SPE) is preferred for lower LOQ (<1 ng/mL), but Protein Precipitation (PPT) is sufficient for metabolic profiling.

- Aliquot: Transfer 50  $\mu\text{L}$  of plasma into a 96-well plate.

- IS Addition: Add 20  $\mu\text{L}$  of 4-Hydroxy Propafenone-d5 HCl working solution (100 ng/mL in MeOH).
- Precipitation: Add 200  $\mu\text{L}$  of Acetonitrile (ACN) containing 0.1% Formic Acid.
- Agitation: Vortex for 2 minutes at 1200 rpm.
- Clarification: Centrifuge at 4,000 x g for 10 minutes at 4°C.
- Transfer: Inject 5  $\mu\text{L}$  of the supernatant.

## Chromatographic & Mass Spec Conditions

Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100mm, 2.5  $\mu\text{m}$ ). Why? High surface area C18 is required to resolve the positional isomers.

Parameter	Setting
Mobile Phase A	10 mM Ammonium Formate in Water (pH 3.5)
Mobile Phase B	Acetonitrile
Flow Rate	0.4 mL/min
Ionization	ESI Positive Mode
Source Temp	500°C

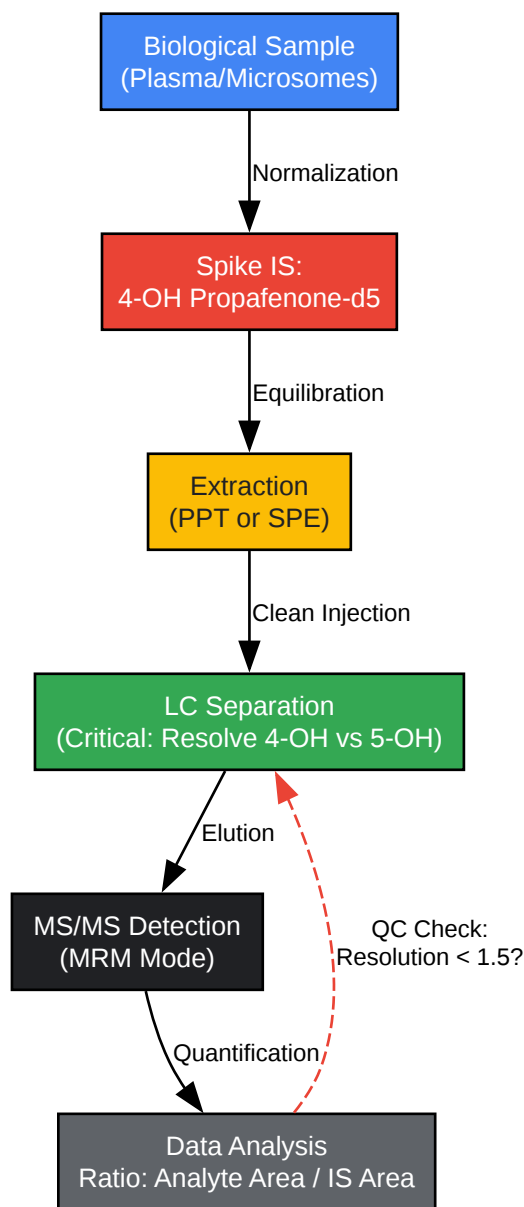
MRM Transitions:

- Analyte (4-OH): 358.2  $\rightarrow$  116.1 (Quantifier), 358.2  $\rightarrow$  72.1 (Qualifier)
- Internal Standard (4-OH-d5): 363.2  $\rightarrow$  116.1

Technical Insight: The fragment m/z 116.1 corresponds to the propyl-amine side chain, which is common to both, but the precursor mass shift (+5) ensures specificity.

## Workflow Visualization

The following flowchart details the self-validating analytical loop.



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Figure 2: LC-MS/MS workflow emphasizing the critical role of the IS in normalization and the QC check for isomer resolution.

## Handling & Stability

To maintain the integrity of the deuterated standard, strict handling protocols must be observed to prevent deuterium exchange or degradation.

- Storage: Store solid powder at  $-20^{\circ}\text{C}$  under desiccated conditions.

- Solubility: Dissolve primary stock in 100% Methanol. Do not use aqueous buffers for stock storage, as long-term exposure to acidic pH can promote minor deuterium exchange if the label is on an exchangeable position (though phenyl-d5 is generally robust).
- Light Sensitivity: Propafenone derivatives are light-sensitive. Use amber glassware.

## References

- Pharmaffiliates. (n.d.). 4-Hydroxy Propafenone Hydrochloride Structure and CAS Details. Retrieved from [[Link](#)]
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13504901, 5-Hydroxy Propafenone Hydrochloride. (Used for comparative structural analysis). Retrieved from [[Link](#)]

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## Sources

- [1. 5-Hydroxy Propafenone Hydrochloride | C21H28ClNO4 | CID 13504901 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. sussex-research.com \[sussex-research.com\]](#)
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